N-[(4-chlorophenyl)methyl]-3-nitrobenzenesulfonamide
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Overview
Description
N-[(4-chlorophenyl)methyl]-3-nitrobenzenesulfonamide is an organic compound that belongs to the class of sulfonamides These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-chlorophenyl)methyl]-3-nitrobenzenesulfonamide typically involves the reaction of 4-chlorobenzylamine with 3-nitrobenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction parameters and to increase yield. The use of automated systems for the addition of reagents and temperature control can further enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(4-chlorophenyl)methyl]-3-nitrobenzenesulfonamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol as solvent.
Substitution: Nucleophiles like amines or thiols, solvents like dimethylformamide (DMF), and bases like sodium hydride.
Oxidation: Potassium permanganate, acidic or neutral aqueous conditions.
Major Products Formed
Reduction: Formation of N-[(4-chlorophenyl)methyl]-3-aminobenzenesulfonamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of 3-nitrobenzenesulfonic acid derivatives.
Scientific Research Applications
N-[(4-chlorophenyl)methyl]-3-nitrobenzenesulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the sulfonamide group.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections.
Industry: Utilized in the production of dyes and pigments due to its stable aromatic structure.
Mechanism of Action
The mechanism of action of N-[(4-chlorophenyl)methyl]-3-nitrobenzenesulfonamide involves its interaction with biological targets such as enzymes. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can disrupt the synthesis of folic acid in bacteria, leading to their death.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-2-nitrobenzenesulfonamide
- N-(4-bromophenyl)-3-nitrobenzenesulfonamide
- N-(4-methylphenyl)-3-nitrobenzenesulfonamide
Uniqueness
N-[(4-chlorophenyl)methyl]-3-nitrobenzenesulfonamide is unique due to the presence of both a nitro group and a chlorophenyl group, which confer specific chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications, distinguishing it from other similar sulfonamides.
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-3-nitrobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O4S/c14-11-6-4-10(5-7-11)9-15-21(19,20)13-3-1-2-12(8-13)16(17)18/h1-8,15H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMCVPIJPIUPUHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NCC2=CC=C(C=C2)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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